
trans-P-nitrocinnamic acid
Overview
Description
trans-P-nitrocinnamic acid: is an organic compound that belongs to the family of cinnamic acids. It is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring, and a trans configuration of the double bond between the phenyl ring and the carboxylic acid group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-P-nitrocinnamic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of p-nitrobenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine. The reaction mixture is typically refluxed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: trans-P-nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of p-aminocinnamic acid.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, sulfonic acids, or nitrating agents.
Major Products Formed:
Oxidation: p-Nitrobenzoic acid
Reduction: p-Aminocinnamic acid
Substitution: Various substituted nitrocinnamic acid derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
trans-P-nitrocinnamic acid has been studied for its antimicrobial properties. Research indicates that it can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. For instance, studies have shown that this compound can repress the expression of T3SS genes in Erwinia amylovora, a bacterium responsible for fire blight in plants . This suggests potential applications in developing new antimicrobial therapies targeting virulence factors.
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory activities. In vitro studies showed that this compound can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This property makes it a candidate for further investigation in treating inflammatory diseases.
Cancer Research
Research indicates that derivatives of cinnamic acids, including this compound, exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent .
Material Science Applications
Synthesis of Functional Materials
this compound is utilized as a precursor in the synthesis of various functional materials. Its derivatives have been applied in creating polymers and coatings with enhanced properties, such as improved thermal stability and mechanical strength .
Lanthanide Complexes
Studies have explored the formation of lanthanide complexes with this compound. These complexes demonstrate unique thermal stability and luminescent properties, making them suitable for applications in optoelectronics and phosphor materials .
Biological Research Applications
Plant Growth Regulation
The compound has been investigated for its role in plant growth regulation. It acts as a signaling molecule that can induce stress responses in plants, potentially enhancing their resistance to pathogens .
Insecticidal Properties
Research has highlighted the insecticidal activity of this compound against various insect pests. Its efficacy suggests potential applications in developing eco-friendly pest control solutions .
Table 1: Antimicrobial Activity of this compound
Pathogen | Inhibition Concentration (µM) | Mechanism of Action |
---|---|---|
E. amylovora | 100 | Repression of T3SS gene expression |
D. dadantii | 100 | Inhibition of virulence factor expression |
Staphylococcus aureus | 50 | Disruption of cell wall synthesis |
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 25 | Induction of apoptosis |
MCF-7 | 30 | Cell cycle arrest |
A549 | 20 | Reactive oxygen species generation |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the effects of this compound on E. amylovora demonstrated significant repression of T3SS-related gene expression, leading to reduced virulence in infected plants. The experimental setup involved treating plant tissues with varying concentrations of the compound and assessing bacterial growth and gene expression levels using qRT-PCR techniques.
Case Study 2: Cancer Cell Apoptosis
In vitro assays using human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased annexin V binding and caspase activation, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of trans-P-nitrocinnamic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the compound’s ability to participate in electrophilic aromatic substitution reactions allows it to modify biological molecules and exert its effects .
Comparison with Similar Compounds
Cinnamic acid: The parent compound without the nitro group.
p-Nitrobenzoic acid: Similar structure but lacks the double bond.
p-Aminocinnamic acid: The reduced form of trans-P-nitrocinnamic acid.
Uniqueness: this compound is unique due to the presence of both the nitro group and the trans configuration of the double bond. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Introduction
trans-P-nitrocinnamic acid, a derivative of cinnamic acid, is recognized for its diverse biological activities. This compound features a nitro group at the para position of the phenyl ring, which significantly influences its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₇NO₄. Its structure can be represented as follows:
The presence of the nitro group enhances its electrophilic character, making it a potential candidate for various biological applications.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. A study indicated that compounds with electron-withdrawing groups like nitro groups showed enhanced antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were notably lower than those of their non-nitro counterparts .
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
This compound | 15 | E. coli |
Cinnamic acid | 50 | E. coli |
Nitro derivatives | 10 | S. aureus |
2. Anti-inflammatory Activity
Research has demonstrated that this compound can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study involving macrophage cell lines revealed that treatment with this compound led to a significant decrease in these cytokines, indicating its potential as an anti-inflammatory agent .
3. Anticancer Activity
This compound has been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 25 | Inhibition of growth |
HT-29 (colon cancer) | 30 | Induction of apoptosis |
A notable study reported that this compound caused cell cycle arrest in the G1 phase, leading to reduced cell viability in cancerous cells .
Case Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, this compound was tested alongside other cinnamic acid derivatives against several bacterial strains. The results indicated that the nitro-substituted compound exhibited superior activity against Staphylococcus aureus with an MIC of 10 µg/mL compared to 30 µg/mL for non-substituted derivatives .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential therapeutic application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the validated laboratory synthesis routes for trans-P-nitrocinnamic acid, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves nitration of trans-cinnamic acid using mixed acid (HNO₃/H₂SO₄). Key steps include temperature control (0–5°C) to avoid byproducts and purification via recrystallization or HPLC . Researchers should monitor reaction progress using TLC and confirm stereochemistry via polarimetry or NOESY NMR. Yield optimization requires stoichiometric adjustments of nitrating agents and inert atmospheres to prevent oxidation side reactions .
Q. Which spectroscopic techniques are critical for characterizing trans-P-nitrocinnamic acid, and what diagnostic signals should be prioritized?
- Methodological Answer :
- FT-IR : Expect nitro group (NO₂) asymmetric/symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹, and carboxylic acid (C=O) at 1680–1700 cm⁻¹ .
- ¹H/¹³C NMR : Aromatic protons appear as doublets (J ≈ 16 Hz) due to trans configuration; the nitro group deshields adjacent carbons (δC ~125–130 ppm) .
- UV-Vis : Strong absorbance near 310 nm (π→π* transitions of nitro-aromatic systems) for concentration-dependent assays .
Q. How should researchers assess the thermal stability and photodegradation kinetics of trans-P-nitrocinnamic acid?
- Methodological Answer : Use differential scanning calorimetry (DSC) for decomposition thresholds and Arrhenius kinetics. Photostability studies require controlled UV exposure (e.g., 254 nm) with HPLC monitoring of degradation products. Preclinical guidelines recommend triplicate trials under varied humidity/pH conditions to model real-world stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction kinetics or catalytic behavior of trans-P-nitrocinnamic acid in organic syntheses?
- Methodological Answer : Discrepancies often arise from solvent polarity or trace metal impurities. Researchers should:
- Replicate studies using ultra-pure solvents (HPLC-grade) and chelating agents (e.g., EDTA).
- Apply multivariate analysis (ANOVA) to identify significant variables .
- Cross-validate data using dual techniques (e.g., GC-MS and LC-QTOF) to confirm intermediates .
Q. How can computational models predict the electronic effects of the nitro group on trans-P-nitrocinnamic acid’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) quantify nitro group electron-withdrawing effects on HOMO-LUMO gaps and Mulliken charges. Validate models against experimental X-ray crystallography (if available) or NMR chemical shift correlations .
Q. What experimental designs are robust for studying trans-P-nitrocinnamic acid’s biological activity while ensuring reproducibility?
- Methodological Answer :
- In vitro assays : Use standardized cell lines (e.g., HEK293) with negative/positive controls. Include dose-response curves (IC₅₀) and measure nitro-reductase activity to account for metabolic activation .
- In vivo studies : Follow NIH guidelines for animal models, including randomization, blinding, and power analysis (n ≥ 8/group) to mitigate bias .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw data uploaded to repositories like Zenodo .
Q. Data Analysis and Synthesis
Q. How should researchers address conflicting crystallographic data on trans-P-nitrocinnamic acid’s molecular packing?
- Methodological Answer : Re-analyze diffraction data (CCDC entries) using software like Olex2 to refine unit cell parameters. Compare hydrogen-bonding motifs (e.g., carboxylic acid dimers) across polymorphs. Collaborative inter-lab validation is critical to confirm structural anomalies .
Q. What meta-analysis frameworks are suitable for integrating heterogeneous data on trans-P-nitrocinnamic acid’s physicochemical properties?
- Methodological Answer : Use PRISMA guidelines to systematically aggregate data from peer-reviewed journals. Apply mixed-effects models to account for inter-study variability (e.g., solvent polarity, temperature). Tools like RevMan or R’s metafor package facilitate sensitivity analysis .
Citations :
Properties
IUPAC Name |
3-(4-nitrophenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMRNCHTDONGRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-89-6 | |
Record name | 4-Nitrocinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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